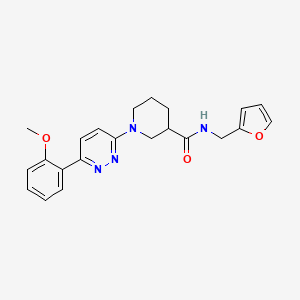

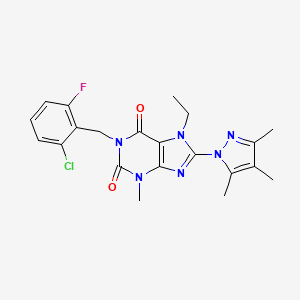

![molecular formula C11H10ClNO2 B2959287 [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol CAS No. 1159981-50-6](/img/structure/B2959287.png)

[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxazole family, which is known for its diverse range of biological activities. The synthesis, mechanism of action, and biochemical and physiological effects of this compound have been studied in detail, and there is a growing interest in its potential future applications.

Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

One study focused on the synthesis of novel heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine rings. These compounds were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute, with one compound showing significant potency. Additionally, these compounds exhibited notable in vitro antibacterial and antifungal activities, suggesting their potential in overcoming microbial resistance to pharmaceuticals (Kanubhai D. Katariya, Dushyanth R. Vennapu, S. Shah, 2021).

Material Science and Catalysis

In material science, the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 was explored. This process elucidated that ethene formation is mechanistically separated from the formation of higher alkenes, providing insight into controlling the ethene/propene selectivity in methanol-to-alkenes catalysis (S. Svelle, F. Joensen, J. Nerlov, U. Olsbye, K. Lillerud, S. Kolboe, M. Bjørgen, 2006).

Another study investigated the "coking" of zeolites during methanol conversion, providing insights into how spatial constraints affect the deactivation of acidic zeolite catalysts. The research highlighted how the formation of unsaturated hydrocarbons and the subsequent reaction rate increase and decline due to exhaustive pore filling contribute to catalyst deactivation (H. Schulz, 2010).

Lipase and α-Glucosidase Inhibition

A study on novel heterocyclic compounds derived from oxazole showed significant lipase and α-glucosidase inhibition activities. This suggests their potential application in the development of new therapeutic agents for diseases related to these enzymes (O. Bekircan, S. Ülker, E. Menteşe, 2015).

Wirkmechanismus

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

It’s worth noting that similar compounds have been found to possess various biological activities, affecting a wide range of pathways .

Result of Action

Similar compounds have been found to exhibit antiviral activity , suggesting that this compound may have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [5-(4-Chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol. Factors such as temperature, pH, and light exposure can affect the stability and activity of the compound . .

Eigenschaften

IUPAC Name |

[5-(4-chlorophenyl)-4-methyl-1,2-oxazol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-15-11(7)8-2-4-9(12)5-3-8/h2-5,14H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDZDQMOFLXDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1CO)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

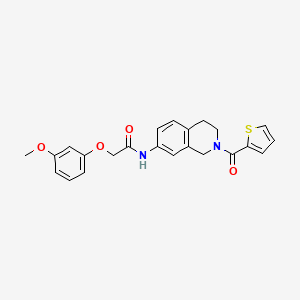

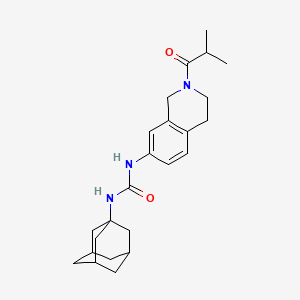

![3-[(Tetrahydro-furan-2-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2959205.png)

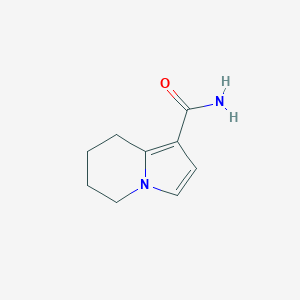

![(E)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((4-chlorophenyl)amino)acrylonitrile](/img/structure/B2959206.png)

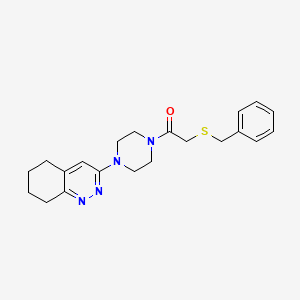

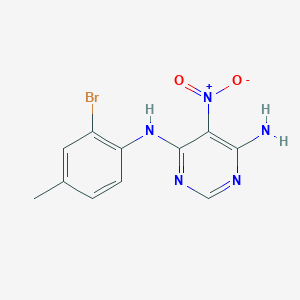

![N-[(3S,4R)-4-(1-Methylimidazol-2-yl)pyrrolidin-3-yl]acetamide;dihydrochloride](/img/structure/B2959210.png)

![N-(2-(3-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2959219.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2959221.png)

![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2959226.png)